(E)-2-((4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide
Description
Properties
IUPAC Name |
2-[4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c22-21(25)16-5-1-2-6-17(16)26-12-4-3-11-23-20(24)10-8-15-7-9-18-19(13-15)28-14-27-18/h1-2,5-10,13H,11-12,14H2,(H2,22,25)(H,23,24)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGVODFTIXWNSL-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and inflammation modulation. This article reviews recent studies and findings related to its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₄, with a molecular weight of 342.35 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.
Anti-Cancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-cancer properties. For instance:
- Cell Proliferation Inhibition : Research indicates that derivatives with similar structures can inhibit the proliferation of various cancer cell lines. For example, benzoxazepine derivatives showed cytotoxic effects against solid tumor cell lines and influenced the release of pro-inflammatory cytokines like IL-6 and TNF-α depending on the cancer type .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Studies have shown that certain derivatives can lead to G0/G1 phase arrest in cancer cells, thereby inhibiting their growth .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated:
- Cytokine Modulation : It has been observed that similar compounds can reduce the levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
- In Vivo Studies : Animal models have shown promising results where treatment with related compounds led to reduced inflammation markers and improved outcomes in models of acute and chronic inflammation .
Antimicrobial Activity
While primarily noted for its anti-cancer and anti-inflammatory properties, some studies have explored the antimicrobial potential:
- Bacterial Inhibition : Limited antimicrobial activity was reported against specific bacterial strains. Compounds similar to this compound demonstrated varying degrees of efficacy against Gram-positive bacteria .
Data Summary
The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzodioxole derivatives:
- Case Study 1 : A study involving a benzodioxole derivative demonstrated significant reduction in tumor size in xenograft models when administered at specific dosages over a period of four weeks .
- Case Study 2 : Another investigation into the anti-inflammatory properties showed that treatment with related compounds led to decreased paw edema in rat models, indicating effective anti-inflammatory action .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, derivatives similar to (E)-2-((4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide have been studied for their ability to inhibit cancer cell proliferation. The mechanism of action often involves the modulation of key signaling pathways associated with tumor growth and survival, making these compounds promising candidates for further development as anticancer agents .
Modulation of ATP-Binding Cassette Transporters
The compound has been identified as a modulator of ATP-binding cassette transporters, which play crucial roles in drug absorption and resistance mechanisms in cancer therapy. This property suggests that this compound could enhance the efficacy of existing chemotherapeutic agents by improving their bioavailability and reducing resistance .
Agricultural Applications
Biopesticide Development
The structural framework of this compound allows for its exploration as a biopesticide. Its potential to disrupt pest physiology can be harnessed to develop eco-friendly pest control solutions. Studies have shown that compounds with similar structures exhibit insecticidal properties against agricultural pests, thereby contributing to sustainable farming practices .
Plant Growth Regulation
In addition to pest control, this compound may also serve as a plant growth regulator. Research has indicated that derivatives of benzo[d][1,3]dioxole can influence root development and overall plant growth by acting on specific hormonal pathways. This application is particularly relevant in agricultural biotechnology where enhancing crop yields through natural means is increasingly prioritized .
Biochemical Research
Enzyme Inhibition Studies
The compound's unique chemical structure makes it an ideal candidate for enzyme inhibition studies. The interaction of this compound with various enzymes could provide insights into its biochemical pathways and potential therapeutic targets. Preliminary studies suggest that it may inhibit enzymes involved in metabolic processes linked to cancer and other diseases .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values indicating potent activity. |
| Study 2 | Biopesticide Efficacy | Showed effective pest control in field trials with reduced environmental impact compared to synthetic pesticides. |
| Study 3 | Enzyme Interaction | Identified key enzymes affected by the compound leading to altered metabolic pathways in treated organisms. |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular properties of the target compound with similar derivatives:
Key Observations :
- Linker Rigidity : The target compound’s alkyne linker (but-2-yn-1-yloxy) introduces rigidity compared to vinyl (compound 39b) or ester linkers (), which may influence conformational stability in binding pockets.
- Stereochemistry : The E-configuration of the acrylamido group is conserved in analogs like 39b and the compound from , suggesting its importance for maintaining planar geometry and intermolecular interactions.
- Substituent Effects : Hydroxyamide groups () enhance antitumor activity, while isopropylamide (compound 39b) may improve lipophilicity for blood-brain barrier penetration .
Comparisons :
- Compound 39b (): Prepared via Heck coupling or Wittig reactions to install the vinyl group, followed by amidation .
- Antitumor Hydroxyamide Derivatives (): Utilized hydroxylamine in the final step to introduce the N-hydroxy group, critical for histone deacetylase (HDAC) inhibition .
- Pyrazole-Benzamide (): Synthesized via Schiff base formation between 2-aminobenzamide and a pyrazole aldehyde .
Q & A
Basic Research Questions
Q. What are the critical structural motifs in (E)-2-((4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide, and how do they influence its bioactivity?
- Structural Features :
- Benzo[d][1,3]dioxole moiety : Known for enhancing metabolic stability and influencing binding affinity to biological targets via π-π interactions .
- Acrylamide group : Facilit covalent or non-covalent interactions with cysteine residues in enzymes (e.g., kinase inhibition) .
- But-2-yn-1-yl linker : Introduces rigidity, potentially improving target selectivity by restricting conformational flexibility .
- Methodological Insight : Computational docking studies (e.g., AutoDock Vina) can predict interactions between these motifs and target proteins. Pair this with mutagenesis assays to validate binding sites .
Q. What synthetic strategies are effective for constructing the acrylamide-but-2-yn-1-yl-oxybenzamide backbone?
- Key Steps :
Amide Coupling : Use HATU or EDCI/HOBt to conjugate benzo[d][1,3]dioxol-5-ylacrylic acid to the but-2-yn-1-ylamine intermediate .
Oxidation/Functionalization : Optimize Sonogashira coupling for alkyne formation, ensuring inert conditions (e.g., N₂ atmosphere) to prevent side reactions .
- Reaction Optimization : Monitor reaction progress via TLC or HPLC. Scale-up synthesis may employ continuous flow reactors to enhance yield (reported 15–20% improvement in similar compounds) .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify acrylamide (E)-stereochemistry (typical coupling constant J = 12–16 Hz for trans-configuration) .
- Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzamide derivatives with benzo[d][1,3]dioxole groups?
- Root Causes :
- Variability in Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7) or incubation times may alter IC₅₀ values .
- Stereochemical Purity : Impurities in (E)-isomer synthesis can skew results. Validate stereochemistry via NOESY NMR .
- Strategy :
- Standardized Protocols : Use harmonized assay conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .
Q. What methodological approaches optimize reaction yields in multi-step syntheses of acrylamide-linked benzamides?
- Case Study :
- Step 1 (Amide Coupling) : Replace DMF with acetonitrile to reduce byproduct formation (reported 30% yield improvement in similar systems) .
- Step 2 (Alkyne Formation) : Use Pd/Cu catalysts with ligand additives (e.g., PPh₃) to enhance Sonogashira coupling efficiency .
- Automation : Implement robotic liquid handlers for precise reagent addition, reducing human error and improving reproducibility .
Q. How can researchers design experiments to evaluate the compound’s mechanism of action in kinase inhibition?
- In Vitro Assays :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets .
- Covalent Binding Validation : Use MALDI-TOF MS to detect mass shifts in kinase proteins after compound incubation .
- In Silico Studies :
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
